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molecular formula C10H12N4O3 B8744874 3,7-dimethyl-1-(2-oxiranylmethyl)-2,3,6,7-tetrahydro-1H-2,6-purinedione

3,7-dimethyl-1-(2-oxiranylmethyl)-2,3,6,7-tetrahydro-1H-2,6-purinedione

Cat. No. B8744874
M. Wt: 236.23 g/mol
InChI Key: QQCOBPCJWMENCH-UHFFFAOYSA-N
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Patent
US08569489B2

Procedure details

and R═R1═CH3). A suspension of 3 g (0.148 mole) of the sodium salt of 3,7-dimethylxanthine (III, 1-Na salt; R═R1═CH3) and 20 mL of epichlorhydrin is heated while stirring at 65-70° for 20 hours. After cooling, the precipitate is filtered out and washed with methylene chloride. The derived solution of IX in methylene chloride is stripped and the grease-like residue is kneaded in absolute ether, yielding 2.7 (77%) of 1-(2,3-epoxypropyl)-3,7-dimethylxanthine, melting point 115-119°, M+ 236 (J-C. Pascal et al, J. Med. Chem., 1985, No. 28, No. 5, pp. 647-652, melting point 116-117°).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][N:3]1[C:11]2[N:10]=[CH:9][N:8]([CH2:12]C3C=CC=CC=3)[C:7]=2[C:6](=[O:19])[NH:5][C:4]1=[O:20].[CH2:21]([CH:23]1[O:25][CH2:24]1)Cl>>[O:25]1[CH2:24][CH:23]1[CH2:21][N:5]1[C:6](=[O:19])[C:7]2[N:8]([CH3:12])[CH:9]=[N:10][C:11]=2[N:3]([CH3:2])[C:4]1=[O:20] |^1:0|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(NC(C=2N(C=NC12)CC1=CC=CC=C1)=O)=O
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Stirring
Type
CUSTOM
Details
while stirring at 65-70° for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered out
WASH
Type
WASH
Details
washed with methylene chloride

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%
Name
Type
product
Smiles
O1C(CN2C(=O)N(C=3N=CN(C3C2=O)C)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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